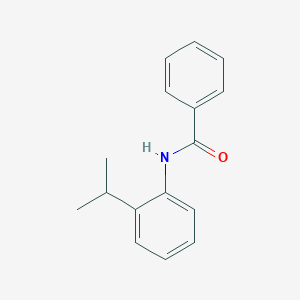

N-(2-Isopropyl-phenyl)-benzamide

Description

N-(2-Isopropyl-phenyl)-benzamide is a benzamide derivative featuring a benzamide core (C₆H₅C(O)NH–) substituted with a 2-isopropylphenyl group at the amide nitrogen. Benzamides are widely studied for their roles in medicinal chemistry, agrochemicals, and coordination chemistry due to their tunable electronic and steric profiles . For instance, benzamide derivatives with bulky substituents, such as isopropyl groups, often exhibit enhanced lipophilicity, influencing their cell permeability and binding affinity in biological systems . Synthesis of such compounds typically involves coupling benzoyl chloride derivatives with substituted anilines or employing catalytic methods for amide bond formation, as seen in related phosphanyl- and hydroxy-substituted benzamides .

Properties

IUPAC Name |

N-(2-propan-2-ylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12(2)14-10-6-7-11-15(14)17-16(18)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNRYWRKZPBSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Isopropyl-phenyl)-benzamide typically involves the reaction of 2-isopropylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-Isopropyl-phenyl)-benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides.

Scientific Research Applications

N-(2-Isopropyl-phenyl)-benzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Isopropyl-phenyl)-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of N-(2-Isopropyl-phenyl)-benzamide can be contextualized by comparing it to the following benzamide derivatives:

Functional Group Impact

- Lipophilicity and Bioactivity : The 2-isopropylphenyl group in this compound likely enhances lipophilicity compared to polar derivatives like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which contains a hydroxyl group . This property could improve membrane permeability, as seen in anticancer benzamides with pentadecyl chains .

- Coordination Chemistry: Unlike N-(diisopropylphosphanyl)benzamide, which acts as a P,O-ligand due to its phosphanyl group, this compound lacks a strong donor atom, limiting its utility in metal coordination unless deprotonated .

- Agrochemical Utility : Mepronil’s 3-isopropoxy and 2-methyl groups contribute to its fungicidal activity, suggesting that alkyl/aryl substituents on the benzamide core are critical for pesticidal effects .

Spectroscopic and Structural Insights

- FT-IR : Benzamides typically exhibit C=O stretches near 1650–1680 cm⁻¹ and N–H stretches at 3200–3350 cm⁻¹. Bulky substituents (e.g., isopropyl) may shift these peaks due to steric hindrance or electronic effects .

- X-ray Crystallography : Derivatives like N-(diisopropylphosphanyl)benzamide show planar amide groups and tetrahedral phosphorus geometry, while N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibits hydrogen-bonded networks stabilizing its solid-state structure .

Biological Activity

N-(2-Isopropyl-phenyl)-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C16H18N2O

- Molecular Weight : 254.33 g/mol

- CAS Number : 93007-80-8

The presence of the isopropyl group at the ortho position of the phenyl ring is believed to enhance its lipophilicity, which may influence its biological activity and interaction with cellular targets.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The results indicated that the compound displayed a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 µM against Staphylococcus aureus and 4.66 to 35.8 µM against Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.070 - 8.95 |

| Enterococcus faecalis | 4.66 - 35.8 |

| Mycobacterium tuberculosis | 18.7 |

| Mycobacterium smegmatis | 35.8 |

The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and function, although further studies are needed to elucidate the exact pathways involved.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. The compound's ability to reduce inflammation may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Anticancer Potential

Recent studies have also explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. For instance, in a study involving vincristine-resistant nasopharyngeal cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value better than standard chemotherapeutics . The mechanism underlying this activity includes disruption of cell cycle progression and induction of mitotic spindle defects.

Table 2: Anticancer Activity in Resistant Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| KB-Vin (vincristine-resistant) | <22 |

| KB-7D (etoposide-resistant) | <12 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a controlled laboratory setting, this compound was tested against clinical isolates of MRSA. The study demonstrated that the compound not only inhibited bacterial growth but also exhibited bactericidal properties at higher concentrations, suggesting its potential as an effective therapeutic agent against resistant bacterial infections . -

Case Study on Anti-inflammatory Effects :

A study investigating the anti-inflammatory effects of various benzamide derivatives found that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential use in managing chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.